molecular formula C7H6INO3 B188917 2-Iodo-4-nitroanisole CAS No. 5399-03-1

2-Iodo-4-nitroanisole

Cat. No.: B188917
CAS No.: 5399-03-1
M. Wt: 279.03 g/mol
InChI Key: KBQBNJHOTNIGDD-UHFFFAOYSA-N
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Description

2-Iodo-4-nitroanisole is an organic compound with the molecular formula C7H6INO3. It is characterized by the presence of an iodine atom, a nitro group, and a methoxy group attached to a benzene ring. This compound is typically an orange-yellow crystalline powder with a faint special aroma . It is poorly soluble in water but soluble in ethanol, carbon disulfide, and emulsions .

Scientific Research Applications

2-Iodo-4-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Iodo-4-nitroanisole should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions of 2-Iodo-4-nitroanisole are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-nitroanisole can be synthesized through the nitration of 4-iodoanisoleThe reaction conditions typically require a controlled temperature to prevent over-nitration and ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitroanisole undergoes various chemical reactions, including:

    Nitration: Introduction of additional nitro groups.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the iodine atom with other substituents.

Common Reagents and Conditions

    Nitration: Nitric acid is commonly used as the nitrating agent.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 2-Iodo-4-nitrophenol
  • 2-Iodo-4-nitrotoluene

Uniqueness

2-Iodo-4-nitroanisole is unique due to the presence of both an iodine atom and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and properties. The methoxy group further influences its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

2-iodo-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQBNJHOTNIGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202294
Record name 2-Iodo-4-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5399-03-1
Record name 2-Iodo-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5399-03-1
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Record name 2-Iodo-4-nitroanisole
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Record name 5399-03-1
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Record name 2-Iodo-4-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-nitroanisole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39YW2EN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

2-Methoxy-5-nitroaniline (10.0 g, 0.060 mol) was stirred in water (150 mL) and concentrated (conc.) sulfuric acid (12 mL, 0.22 mol). The solution was cooled below 5° C. with an ice-salt bath, and a solution of sodium nitrite (4.8 g, 0.070 mol) in water (40 mL) was added dropwise while maintaining the temperature below 5° C. A solution of potassium iodide (16.8 g, 0.101 mol) was added and the mixture was heated to 90° C. for 1 hour. Cooling to 0° C. gave dark red crystals which were filtered, washed with water, and dried. Purification by silica gel chromatography using ethyl acetate/hexanes gave the desired compound (13.6 g, 75%). 1H NMR (300 MHz, DMSO-d6): δ 8.57 (s, 1H), 8.28 (d, 1H), 7.19 (d, 1H), 3.98 (s, 3H). LCMS for C7H7INO3 (M+H)+: m/z=280.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-iodo-4-nitroanisole formed from 4-iodoanisole?

A1: The conversion of 4-iodoanisole to this compound by nitric acid is not a direct process. Research [, ] shows it involves a multi-step mechanism:

    Q2: What is the role of nitrous acid in this conversion, and what does it tell us about the reaction pathway?

    A2: Nitrous acid, along with hydrogen ions, acts as a catalyst in this conversion [, ]. The research suggests that the initial step in the mechanism is likely nitrosodeiodination, where a nitroso group (NO) replaces iodine. This is supported by the catalytic role of nitrous acid, which can readily form nitrosyl species. Furthermore, the research found a very low ortho:para ratio for the methoxy group during nitrosodeiodination, offering insight into the directing effects of substituents during this reaction. This information helps researchers understand the reactivity and positional selectivity in electrophilic aromatic substitution reactions involving iodine and nitro groups.

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